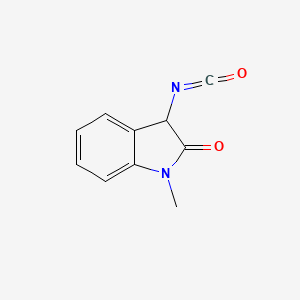

3-isocyanato-1-methyl-1,3-dihydro-2H-indol-2-one

Description

Properties

IUPAC Name |

3-isocyanato-1-methyl-3H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-12-8-5-3-2-4-7(8)9(10(12)14)11-6-13/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDMAMIFQOVMUIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(C1=O)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Indoles

, a class of compounds to which “3-isocyanato-1-methyl-1,3-dihydro-2H-indol-2-one” belongs, are widely distributed in the natural world and have been found to possess various biological activities. They are important structural motifs in a number of natural products, pharmaceuticals, and agrochemicals.

Isocyanates

, another class of compounds present in “3-isocyanato-1-methyl-1,3-dihydro-2H-indol-2-one”, are highly reactive molecules and are used in the manufacture of flexible and rigid foams, fibers, coatings such as paints and varnishes, and elastomers. They are increasingly used in the automobile industry, autobody repair, and building insulation materials. Spray-on polyurethane products containing isocyanates have been developed for a wide range of retail, commercial, and industrial uses to protect cement, wood, fiberglass, steel and aluminum, including protective coatings for truck beds, trailers, boats, foundations, and decks.

Biological Activity

3-Isocyanato-1-methyl-1,3-dihydro-2H-indol-2-one is a compound that has garnered attention due to its potential biological activities. This article synthesizes findings from various studies to elucidate its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of indole derivatives , which are known for their diverse biological activities. The isocyanate functional group contributes to its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that derivatives of 1,3-dihydro-2H-indol-2-one, including 3-isocyanato-1-methyl-1,3-dihydro-2H-indol-2-one, exhibit significant antimicrobial properties. Studies have shown activity against various pathogens:

| Pathogen | Activity |

|---|---|

| Escherichia coli | Antibacterial |

| Staphylococcus aureus | Antibacterial |

| Candida albicans | Antifungal |

| Mycobacterium tuberculosis | Antitubercular |

These findings suggest that this compound may serve as a lead for developing new antimicrobial agents .

Cytotoxicity

The cytotoxic effects of 3-isocyanato-1-methyl-1,3-dihydro-2H-indol-2-one have been studied in various cell lines. Notably, it has shown low hemolytic activity on red blood cells and moderate cytotoxicity against V-79 hamster fibroblast cells . This profile indicates a potential therapeutic window for further exploration in cancer treatment.

The biological activity of 3-isocyanato-1-methyl-1,3-dihydro-2H-indol-2-one is likely mediated through its interaction with specific molecular targets. The isocyanate group can form covalent bonds with nucleophilic sites on proteins, potentially leading to enzyme inhibition or modulation of signaling pathways.

Enzyme Inhibition

Indole derivatives are known to inhibit various enzymes, which may contribute to their therapeutic effects. For instance, studies suggest that compounds in this class can inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes .

Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of 1,3-dihydro-2H-indol-2-one derivatives found that several compounds exhibited potent activity against Mycobacterium tuberculosis and other pathogens. The study utilized a range of synthetic methods to produce these derivatives and assess their biological activities .

Study 2: Cytotoxicity Assessment

In another investigation focusing on the cytotoxic effects of indole derivatives, researchers observed that while some derivatives exhibited high cytotoxicity, others like the methylol derivative showed significantly reduced toxicity. This finding suggests that structural modifications can enhance safety profiles while retaining efficacy .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

3-Isocyanato-1-methyl-1,3-dihydro-2H-indol-2-one has been investigated for its potential therapeutic properties. The compound serves as a precursor for the synthesis of various indole derivatives, which are known for their biological activities, including anti-inflammatory and anticancer effects.

Case Study: Anticancer Activity

Research has shown that specific derivatives of indole compounds exhibit cytotoxic activity against cancer cell lines. For instance, studies have indicated that isocyanate derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of cell signaling pathways. This suggests that 3-isocyanato-1-methyl-1,3-dihydro-2H-indol-2-one could be a valuable intermediate in developing novel anticancer agents .

Polymer Science

Isocyanate Chemistry

As an isocyanate compound, 3-isocyanato-1-methyl-1,3-dihydro-2H-indol-2-one can participate in polyaddition reactions to form polyurethanes. These polymers have a wide range of applications due to their durability and flexibility.

Case Study: Polyurethane Applications

In industrial applications, isocyanate-based polymers are extensively used as adhesives, sealants, and coatings. The incorporation of 3-isocyanato-1-methyl-1,3-dihydro-2H-indol-2-one into polyurethane formulations can enhance specific properties such as thermal stability and mechanical strength. This has been documented in assessments where isocyanate-containing polymers were evaluated for their performance in construction materials and automotive applications .

Environmental and Safety Considerations

While exploring the applications of 3-isocyanato-1-methyl-1,3-dihydro-2H-indol-2-one, it is crucial to consider its safety profile. Isocyanates are known to pose health risks upon exposure, including respiratory sensitization and skin irritation. Therefore, handling protocols must be established to mitigate these risks during synthesis and application.

Safety Assessment Findings

The National Industrial Chemicals Notification and Assessment Scheme (NICNAS) has highlighted the importance of assessing the human health impacts of isocyanate monomers. The free isocyanate group in compounds like 3-isocyanato-1-methyl-1,3-dihydro-2H-indol-2-one requires careful management to ensure safe usage in industrial settings .

Summary of Applications

Comparison with Similar Compounds

The following analysis compares 3-isocyanato-1-methyl-1,3-dihydro-2H-indol-2-one with structurally related indolinones, focusing on substituents, synthesis, physicochemical properties, and biological activities.

Structural Analogues and Substituent Effects

Key Observations :

- Reactivity : The isocyanate group in the target compound enables nucleophilic additions (e.g., with amines or alcohols), contrasting with methylidene derivatives (e.g., SU5416), which undergo cycloadditions or tautomerization .

- Biological Activity : SU5416’s pyrrolyl-methylene group confers kinase inhibition, while piperazinyl derivatives (e.g., ) show improved blood-brain barrier permeability.

- Physicochemical Properties : Alkyl substituents (e.g., 3-ethyl-7-methyl derivative ) increase melting points and lipophilicity, whereas polar groups (e.g., piperazine ) enhance aqueous solubility.

Physicochemical and Spectral Properties

- Melting Points: The target compound’s melting point is unreported, but 3-ethyl-7-methyl analog melts at 121–122°C , while hydrazono derivatives (e.g., ) melt at 187–192°C.

- Solubility: Isocyanato groups may reduce water solubility compared to piperazinyl derivatives (soluble in THF/ethanol ).

Preparation Methods

Reaction Scheme

- Starting materials : 3-bromooxindole derivatives (e.g., 3-bromo-N-methyloxindole) and various thioamides (primary, secondary, tertiary).

- Solvent : Dry dimethylformamide (DMF).

- Conditions : Room temperature stirring for 5 to 12 hours depending on the thioamide type.

- Work-up : Addition of triethylamine (TEA), aqueous extraction, drying, and purification by flash chromatography.

Mechanistic Insights

- The Eschenmoser coupling enables the formation of the 3-(aminomethylidene) substituent by coupling the 3-bromooxindole with thioamides.

- This reaction proceeds without the need for a thiophile except when tertiary thioamides are used.

- The reaction tolerates various substituents on the oxindole ring and the thioamide, allowing broad structural diversity.

- The (Z)-configuration of the product is confirmed by NMR spectroscopy.

Advantages

- High yields (70–97%) surpassing other known methods.

- No need for inert atmosphere or extremely dry solvents.

- Avoidance of toxic reagents like triphosgene.

- Scalability and modularity for diverse derivatives.

Alternative Synthetic Route: From Isatin via Reduction and Triflation

- Starting from isatin, reduction to 3-hydroxyoxindole is performed.

- A one-pot triflation followed by Eschenmoser coupling with thiobenzamides under inert atmosphere yields the target compounds.

- This method is particularly suitable for N-methyl-3-hydroxyoxindole derivatives.

- Overall yields are competitive or better than those starting from 3-bromooxindoles, but excessive N-triflation must be controlled.

Preparation Data Summary

| Step/Compound | Starting Material | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 3-bromooxindole synthesis | Isatin derivatives | Multi-step (3 steps) | 51–76% overall | Commercially available isatins used as precursors |

| Eschenmoser coupling | 3-bromooxindole + thioacetamides/thiobenzamides | DMF, RT, 5–12 h, TEA addition | 70–97% | Primary, secondary, tertiary thioamides used; high modularity |

| Alternative triflation method | N-methyl-3-hydroxyoxindole + thiobenzamides | One-pot triflation/Eschenmoser coupling | Comparable to above | Requires inert atmosphere; avoids over-triflation |

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 3-isocyanato-1-methyl-1,3-dihydro-2H-indol-2-one derivatives?

- Methodology : The Knoevenagel condensation is widely used for synthesizing indol-2-one derivatives. For example, reacting 1,3-dihydro-2H-indol-2-one with aldehydes (e.g., ferrocene carboxaldehyde) under reflux in ethanol with a catalytic base (e.g., piperidine) yields geometrically isomeric products in ~67% yield . Purification can be achieved via preparative thin-layer chromatography (TLC) . For isocyanate-functionalized derivatives, post-synthetic modification using isocyanate coupling agents (e.g., EDC-mediated reactions) may be necessary .

Q. How can the stereochemistry and purity of synthesized derivatives be confirmed?

- Methodology :

- NMR Spectroscopy : NMR can distinguish geometric isomers (E/Z) by analyzing coupling constants and chemical shifts of vinylic protons .

- X-ray Crystallography : Provides unambiguous structural confirmation, as demonstrated for ferrocenyl-substituted indol-2-ones .

- HPLC-MS : Validates purity and molecular weight, especially for derivatives with reactive isocyanate groups .

Q. What safety protocols are critical during synthesis and handling?

- Methodology :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to acute toxicity risks (oral, dermal, inhalation) .

- Ventilation : Perform reactions in a fume hood to mitigate inhalation hazards, particularly for volatile isocyanates .

- Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste via approved chemical disposal protocols .

Advanced Research Questions

Q. How can isomer mixtures (E/Z) be efficiently separated and characterized?

- Methodology :

- Preparative TLC : Silica gel plates with a hexane/ethyl acetate gradient (e.g., 7:3) resolve E/Z isomers, as shown for ferrocenylmethylidene derivatives .

- Chiral Chromatography : For enantiomeric resolution, use cellulose-based columns with ethanol/hexane mobile phases .

- Dynamic NMR : Monitors isomerization kinetics in solution by tracking proton exchange rates at varying temperatures .

Q. How should researchers address contradictions in reported isomer ratios (e.g., 2:1 E/Z) under similar reaction conditions?

- Methodology :

- Control Experiments : Vary reaction parameters (solvent polarity, temperature) to identify thermodynamic vs. kinetic control. For example, higher temperatures may favor the thermodynamically stable E-isomer .

- Computational Modeling : Density Functional Theory (DFT) calculations can predict isomer stability and transition state energies .

- In-situ Monitoring : Use FT-IR to track carbonyl group reactivity, which may influence isomer distribution .

Q. What strategies optimize catalytic efficiency in indol-2-one synthesis?

- Methodology :

- Acid Catalysis : p-Toluenesulfonic acid (p-TSA) enhances reaction rates in Knoevenagel condensations by protonating the aldehyde, as shown for 3,3-di(indolyl)indol-2-ones (yields >85%) .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 h to 30 min) while maintaining high yields .

- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, critical for isocyanate-functionalized derivatives .

Q. How can the biological activity of 3-isocyanato derivatives be evaluated in pharmacological studies?

- Methodology :

- Kinase Inhibition Assays : Test VEGFR-2 inhibition using ELISA-based kits (IC values ~200 nM for related ferrocenyl derivatives) .

- Cytotoxicity Screening : Use MTT assays on B16 melanoma and Vero cell lines; IC values in the micromolar range indicate dose-dependent toxicity .

- Metabolic Stability : Assess liver microsome stability (e.g., human CYP450 isoforms) to predict in vivo pharmacokinetics .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting bioactivity data across structural analogs?

- Methodology :

- SAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups on indol-2-one) with activity trends. For example, fluoro-substituted analogs show enhanced kinase inhibition .

- Meta-Analysis : Compare datasets from public repositories (e.g., PubChem, DSSTox) to identify consensus patterns .

- Machine Learning : Train QSAR models using descriptors like topological polar surface area (TPSA) and logP to predict activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.